molecular formula C19H20FN5O B2864193 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2380060-71-7

5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B2864193
CAS No.: 2380060-71-7
M. Wt: 353.401
InChI Key: IYPKOFYHTBPODN-UHFFFAOYSA-N
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Description

5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrimidine ring, a piperazine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling and subsequent cyclization to form the oxazole ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine stands out due to its unique combination of structural features, which may confer distinct pharmacological properties. Its specific arrangement of functional groups and rings can result in different biological activities and interactions with molecular targets .

Properties

IUPAC Name

3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-14-11-16(23-26-14)12-24-7-9-25(10-8-24)19-17(20)18(21-13-22-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKOFYHTBPODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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